

# AZD1390: A Technical Guide to its High Selectivity for ATM Kinase

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of **AZD1390**'s mechanism of action: its exceptional selectivity for Ataxia-Telangiectasia Mutated (ATM) kinase. **AZD1390** is a potent, orally bioavailable, and central nervous system (CNS) penetrant ATM inhibitor developed to enhance the efficacy of radiation therapy in treating brain malignancies.[1][2] Its clinical potential is fundamentally linked to its ability to precisely target ATM without significantly affecting other kinases, thereby minimizing off-target effects.

## **Executive Summary**

AZD1390 is a first-in-class ATM inhibitor with a cellular IC50 of 0.78 nM.[3][4] It demonstrates over 10,000-fold selectivity for ATM over other closely related members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR. [1][3] Extensive kinase profiling has revealed that AZD1390 has a very clean off-target profile, with significant inhibition observed for only a handful of kinases at concentrations substantially higher than its ATM inhibitory potency. This high degree of selectivity is critical for a favorable therapeutic index, particularly when used in combination with radiotherapy.

## **Data Presentation: Quantitative Selectivity Profile**

The selectivity of **AZD1390** has been rigorously evaluated through extensive kinase screening panels. The data presented below summarizes the inhibitory activity of **AZD1390** against its primary target, ATM, other PIKK family kinases, and a broad range of other kinases.



Table 1: Potency of AZD1390 against ATM and PIKK Family Kinases

| Kinase | IC50 (μM)          | Selectivity Fold vs. ATM |
|--------|--------------------|--------------------------|
| ATM    | 0.00078 (cellular) | 1                        |
| ATR    | > 30               | > 38,461                 |
| DNA-PK | > 30               | > 38,461                 |
| mTOR   | 16                 | 20,513                   |
| ΡΙ3Κα  | 12                 | 15,385                   |

Data sourced from preclinical evaluations of AZD1390.[5]

Table 2: Off-Target Kinase Inhibition Profile of AZD1390

| Kinase | % Inhibition @ 0.1 μM | % Inhibition @ 1 μM |
|--------|-----------------------|---------------------|
| CSF1R  | < 50%                 | ≥ 50%               |
| NUAK1  | < 50%                 | ≥ 50%               |
| SGK    | < 50%                 | ≥ 50%               |
| FMS    | < 50%                 | > 50%               |

Data from broad kinase screening panels. Out of 354 kinases tested at 0.1  $\mu$ M, none showed significant inhibition (<50%). At 1  $\mu$ M, only the kinases listed above showed  $\geq$ 50% inhibition out of a panel of over 240 kinases.[1]

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of **AZD1390**.

## **Biochemical Kinase Inhibition Assay (General Protocol)**



This protocol outlines a typical in vitro assay to determine the IC50 of **AZD1390** against purified kinase enzymes.

- Reagents and Materials:
  - Purified recombinant kinase (e.g., ATM, ATR, DNA-PK, mTOR).
  - Kinase-specific substrate peptide.
  - ATP (Adenosine triphosphate).
  - AZD1390 stock solution (in DMSO).
  - Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  - Detection reagent (e.g., ADP-Glo<sup>™</sup>, Z'-LYTE<sup>™</sup>).
  - 384-well assay plates.
- Procedure:
  - 1. Prepare serial dilutions of AZD1390 in DMSO and then dilute into the kinase assay buffer.
  - 2. Add the diluted **AZD1390** or DMSO (vehicle control) to the wells of the assay plate.
  - 3. Add the purified kinase enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  - 4. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
  - 5. Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
  - 6. Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.



- 7. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- 8. Calculate the percentage of inhibition for each **AZD1390** concentration relative to the DMSO control.
- 9. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## Cellular ATM Inhibition Assay (Western Blot for Phospho-ATM and Phospho-KAP1)

This protocol describes the assessment of **AZD1390**'s ability to inhibit ATM signaling in a cellular context by measuring the phosphorylation of ATM and its downstream substrate, KAP1.

- Reagents and Materials:
  - Human cancer cell line (e.g., U251 glioblastoma cells).
  - Cell culture medium and supplements.
  - AZD1390 stock solution (in DMSO).
  - Ionizing radiation (IR) source (e.g., X-ray irradiator).
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  - BCA protein assay kit.
  - SDS-PAGE gels and running buffer.
  - Transfer buffer and nitrocellulose or PVDF membranes.
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-KAP1 (Ser824), anti-total KAP1, and a loading control (e.g., anti-vinculin or anti-GAPDH).
  - HRP-conjugated secondary antibodies.



- Enhanced chemiluminescence (ECL) detection reagent.
- Imaging system for chemiluminescence detection.

#### Procedure:

- 1. Seed cells in culture plates and allow them to adhere overnight.
- 2. Pre-treat the cells with various concentrations of **AZD1390** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- 3. Expose the cells to a dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM. A non-irradiated control group should be included.
- 4. Incubate the cells for a desired time post-irradiation (e.g., 1-6 hours) to allow for ATM signaling.
- 5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- 6. Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
- 7. Denature the protein samples by boiling in Laemmli buffer.
- 8. Separate the proteins by SDS-PAGE and transfer them to a membrane.
- 9. Block the membrane with blocking buffer for 1 hour at room temperature.
- 10. Incubate the membrane with the primary antibodies overnight at 4°C.
- 11. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- 12. Wash the membrane again with TBST.
- 13. Apply the ECL detection reagent and visualize the protein bands using an imaging system.
- 14. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.



## **Visualizations**

The following diagrams illustrate key concepts related to **AZD1390**'s mechanism of action and the experimental workflows used to characterize it.



Click to download full resolution via product page

Caption: ATM Signaling Pathway and Inhibition by AZD1390.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 3. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. AZD1390 [openinnovation.astrazeneca.com]
- 5. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [AZD1390: A Technical Guide to its High Selectivity for ATM Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#azd1390-selectivity-for-atm-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com